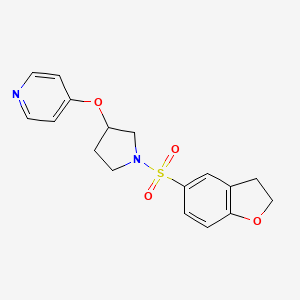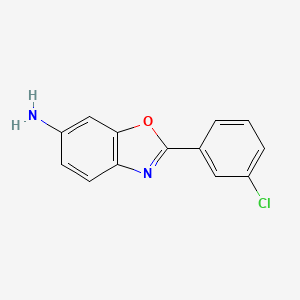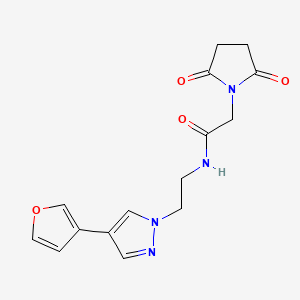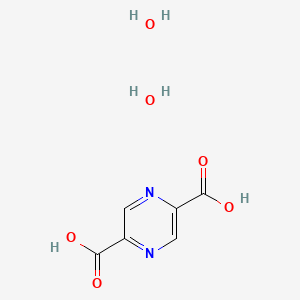![molecular formula C13H11NO4S B2849572 3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid CAS No. 900019-08-1](/img/structure/B2849572.png)
3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H11NO4S . It is also known as 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” consists of a thiophene ring attached to a carboxylic acid group, and a phenyl ring attached to an acetylamino group via an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” include a predicted density of 1.421±0.06 g/cm3 and a predicted boiling point of 482.6±40.0 °C .Applications De Recherche Scientifique
BCRP Inhibition
One of the primary applications of this compound is as a Breast Cancer Resistance Protein (BCRP) inhibitor . BCRP is a drug efflux transporter, which can often lead to multidrug resistance in cancer therapy. The compound has been shown to enhance the cellular uptake of BCRP substrates, making it a valuable asset in overcoming drug resistance in cancer cells .
Enhancement of Bioavailability
Due to its poor aqueous solubility, the bioavailability of this compound is low. However, research has shown that through the development of ternary solid dispersion formulations, it’s possible to enhance the aqueous solubility and dissolution rate, thereby improving its bioavailability. This is crucial for its effectiveness as a therapeutic agent .
Pharmaceutical Formulation
The compound’s ability to form solid dispersions with other pharmaceutical excipients like poloxamer 407 and povidone K30 indicates its potential in pharmaceutical formulation. These formulations can significantly improve the oral bioavailability of other drugs, such as topotecan, a BCRP substrate .
Drug Synthesis
The structural characteristics of this compound, such as its ability to change drug crystallinity to an amorphous state, make it an important agent in the synthesis of new drugs. This property is essential for drugs that require rapid dissolution and high bioavailability .
Medicinal Chemistry Research
As a phenoxy derivative, this compound is part of a broader class of chemicals that are of great interest in medicinal chemistry. These compounds are studied for their potential therapeutic effects and can lead to the design of new drugs with improved safety and efficacy .
Acetylcholinesterase Inhibition
Phenoxy derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in breaking down the neurotransmitter acetylcholine. This is particularly relevant in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors can help manage symptoms .
Chemical Diversity Exploration
The compound’s molecular framework allows chemists to explore chemical diversity and design new derivatives. This is important for discovering pharmacologically interesting compounds with a wide range of compositions and therapeutic potentials .
Computational Chemistry Applications
In computational chemistry, the compound’s molecular interactions and physicochemical properties can be studied to predict its biological effects. This aids in the design of new pharmaceuticals and the improvement of existing ones .
Propriétés
IUPAC Name |
3-(2-acetamidophenoxy)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-8(15)14-9-4-2-3-5-10(9)18-11-6-7-19-12(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYOSTPQEOXDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)



![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)



![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)
